molecular formula C12H10ClNS B8712216 2-(Benzylsulfanyl)-3-chloropyridine CAS No. 96009-28-8

2-(Benzylsulfanyl)-3-chloropyridine

Cat. No.: B8712216
CAS No.: 96009-28-8
M. Wt: 235.73 g/mol
InChI Key: WKAPYXLDUJXUED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzylsulfanyl)-3-chloropyridine is a useful research compound. Its molecular formula is C12H10ClNS and its molecular weight is 235.73 g/mol. The purity is usually 95%.
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Properties

CAS No.

96009-28-8

Molecular Formula

C12H10ClNS

Molecular Weight

235.73 g/mol

IUPAC Name

2-benzylsulfanyl-3-chloropyridine

InChI

InChI=1S/C12H10ClNS/c13-11-7-4-8-14-12(11)15-9-10-5-2-1-3-6-10/h1-8H,9H2

InChI Key

WKAPYXLDUJXUED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=C(C=CC=N2)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

10 g of 2,3-dichloropyridine, 11.2 g of anhydrous potassium carbonate and 100 ml of dimethylsulfoxide were mixed to obtain a suspension. To this suspension, 10 ml of a dimethylsulfoxide solution of 10.1 g of benzyl mercaptan was dropwise added over a period of about 20 minutes at 110° C. Then, the mixture was reacted at a temperature of from 120 to 130° C. for about 1.5 hours. Thereafter, the reaction product was put into water and extracted with methylene chloride. The methylene chloride layer was dried over anhydrous sodium sulfate. Then, methylene chloride was distilled off under reduced pressure, and the obtained residue was purified by silica gel column chromatography to obtain 12.5 g of oily 2-benzylthio-3-chloropyridine.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
10.1 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

42.0 Grams (0.338 mole) of benzyl mercaptan were dissolved in 350 ml dimethylformamide which had been dried over molecular sieves. The solution was placed under a nitrogen atmosphere and 16.2 grams (0.338 mole) of a 50 percent dispersion of sodium hydride was slowly added. Stirring was continued until hydrogen gas evolution stopped. Thereupon, the resulting solution was added slowly, again with stirring, to a solution of 50.0 grams (0.338 mole) of 2,3-dichloropyridine in 200 ml dry dimethylformamide. The mixture was heated at 70° C. for 4 hours.
Quantity
0.338 mol
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

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